N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 953941-68-9
VCID: VC4508327
InChI: InChI=1S/C22H23ClN4O3/c23-18-8-7-17(14-24)19(13-18)26-22(29)21(28)25-9-4-10-27-11-12-30-20(15-27)16-5-2-1-3-6-16/h1-3,5-8,13,20H,4,9-12,15H2,(H,25,28)(H,26,29)
SMILES: C1COC(CN1CCCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CC=C3
Molecular Formula: C22H23ClN4O3
Molecular Weight: 426.9

N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

CAS No.: 953941-68-9

Cat. No.: VC4508327

Molecular Formula: C22H23ClN4O3

Molecular Weight: 426.9

* For research use only. Not for human or veterinary use.

N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide - 953941-68-9

Specification

CAS No. 953941-68-9
Molecular Formula C22H23ClN4O3
Molecular Weight 426.9
IUPAC Name N'-(5-chloro-2-cyanophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Standard InChI InChI=1S/C22H23ClN4O3/c23-18-8-7-17(14-24)19(13-18)26-22(29)21(28)25-9-4-10-27-11-12-30-20(15-27)16-5-2-1-3-6-16/h1-3,5-8,13,20H,4,9-12,15H2,(H,25,28)(H,26,29)
Standard InChI Key OFIWJTTWRQCTLF-UHFFFAOYSA-N
SMILES C1COC(CN1CCCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CC=C3

Introduction

Potential Applications

Although specific applications of N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide are not detailed in the search results, compounds with similar structures are often explored for their roles in:

  • Pharmaceutical Development:

    • Oxalamide derivatives are commonly studied for their bioactivity, including antimicrobial, anticancer, or enzyme inhibitory properties.

    • The morpholine group is frequently incorporated into drug molecules to enhance solubility and bioavailability.

  • Chemical Research:

    • The compound may serve as a building block for synthesizing more complex molecules.

    • Its functional groups make it suitable for studying hydrogen bonding and molecular interactions.

  • Materials Science:

    • Potential use in creating polymers or other materials requiring specific structural properties.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions, including:

  • Formation of the Oxalamide Backbone:

    • Reaction between oxalyl chloride and amines to form the oxamide linkage.

  • Substitution Reactions:

    • Introduction of the chlorine atom and cyano group on the aromatic ring via electrophilic substitution or nitrile addition.

  • Morpholine Functionalization:

    • Alkylation of morpholine with phenyl derivatives to attach the morpholine moiety.

While exact details for this specific compound's synthesis were not provided in the search results, these steps align with general synthetic strategies for related molecules.

Comparative Data Table

PropertyN1-(5-chloro...)Similar OxalamidesNotes
Molecular Weight413.90 g/mol~400–450 g/molTypical range for small bioactive molecules.
Functional GroupsChloro, cyano, morpholineVariesMorpholine enhances solubility.
Potential ApplicationsPharmaceutical, materials scienceDrug design, catalystsDepends on specific substituents.
SolubilityLikely moderate (polar groups)ModerateAmphiphilic nature aids solubility in mixed solvents.

Research Implications

The compound's structural features make it a promising candidate for further exploration in:

  • Drug Discovery Programs:

    • Screening against biological targets such as enzymes or receptors.

  • Material Development:

    • Exploration as a precursor for advanced materials with tailored properties.

  • Chemical Reactivity Studies:

    • Investigation into its reactivity under various conditions to develop novel derivatives.

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